(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Brand Name:
Vulcanchem
CAS No.:
136572-16-2
VCID:
VC0163363
InChI:
InChI=1S/C12H20O5/c1-6-7-8(15-11(2,3)14-7)9-10(13-6)17-12(4,5)16-9/h6-10H,1-5H3/t6-,7+,8+,9-,10-/m0/s1
SMILES:
CC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C
Molecular Formula:
C12H20O5
Molecular Weight:
244.287
(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
CAS No.: 136572-16-2
Cat. No.: VC0163363
Molecular Formula: C12H20O5
Molecular Weight: 244.287
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136572-16-2 |
|---|---|
| Molecular Formula | C12H20O5 |
| Molecular Weight | 244.287 |
| IUPAC Name | (1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
| Standard InChI | InChI=1S/C12H20O5/c1-6-7-8(15-11(2,3)14-7)9-10(13-6)17-12(4,5)16-9/h6-10H,1-5H3/t6-,7+,8+,9-,10-/m0/s1 |
| Standard InChI Key | FBWQLTARTKWGMT-MBXMOIHESA-N |
| SMILES | CC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator